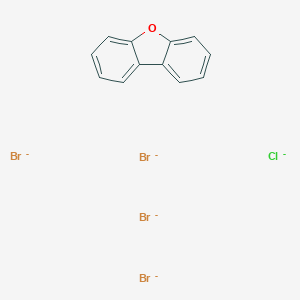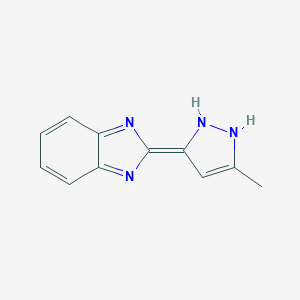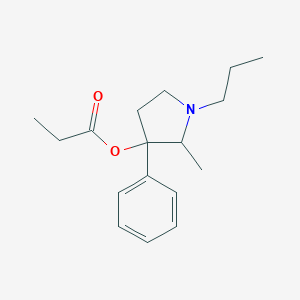
Dibenzofuran, tetrabromochloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, tetrabromochloro- (DBF-TBC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF-TBC is a halogenated aromatic compound that is synthesized through a multi-step process involving the reaction of dibenzofuran with bromine and chlorine.
Aplicaciones Científicas De Investigación
Dibenzofuran, tetrabromochloro- has a wide range of potential applications in scientific research. It has been used as a flame retardant in various materials, including plastics, textiles, and electronics. Dibenzofuran, tetrabromochloro- has also been used as a reactive intermediate in organic synthesis. In addition, Dibenzofuran, tetrabromochloro- has been shown to have anticancer and antiviral properties, making it a potential candidate for drug development.
Mecanismo De Acción
Dibenzofuran, tetrabromochloro- exerts its biological effects through the inhibition of protein kinase C (PKC). PKC is a family of enzymes that play a critical role in cellular signaling pathways. Inhibition of PKC by Dibenzofuran, tetrabromochloro- leads to the disruption of cellular signaling pathways, resulting in the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Dibenzofuran, tetrabromochloro- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. Dibenzofuran, tetrabromochloro- has also been shown to have antiviral properties, inhibiting the replication of the hepatitis C virus. In addition, Dibenzofuran, tetrabromochloro- has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dibenzofuran, tetrabromochloro- in lab experiments is its specificity for PKC inhibition. This allows for the selective inhibition of cellular signaling pathways, providing a more targeted approach to studying cellular processes. However, the complex synthesis method and high cost of Dibenzofuran, tetrabromochloro- can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the use of Dibenzofuran, tetrabromochloro- in scientific research. One potential application is in the development of anticancer drugs. Dibenzofuran, tetrabromochloro- has been shown to have potent anticancer properties, and further research could lead to the development of novel cancer therapies. In addition, Dibenzofuran, tetrabromochloro- could be used in the development of antiviral drugs, particularly for the treatment of hepatitis C. Further research is also needed to fully understand the biochemical and physiological effects of Dibenzofuran, tetrabromochloro-, and to explore its potential applications in other areas of scientific research.
Conclusion
In conclusion, Dibenzofuran, tetrabromochloro- is a halogenated aromatic compound that has gained significant attention in recent years due to its potential applications in scientific research. The complex synthesis method and high cost of Dibenzofuran, tetrabromochloro- can be a limitation for lab experiments, but its specificity for PKC inhibition provides a more targeted approach to studying cellular processes. Dibenzofuran, tetrabromochloro- has a wide range of potential applications in scientific research, including as a flame retardant, reactive intermediate in organic synthesis, and potential anticancer and antiviral drug candidate. Further research is needed to fully understand the biochemical and physiological effects of Dibenzofuran, tetrabromochloro-, and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of Dibenzofuran, tetrabromochloro- involves a multi-step process that begins with the reaction of dibenzofuran with bromine and chlorine. The reaction of dibenzofuran with bromine and chlorine results in the formation of dibromochlorodibenzofuran. Further bromination and chlorination of dibromochlorodibenzofuran leads to the formation of Dibenzofuran, tetrabromochloro-. The synthesis method is complex and requires specialized equipment and expertise.
Propiedades
Número CAS |
107227-51-0 |
|---|---|
Nombre del producto |
Dibenzofuran, tetrabromochloro- |
Fórmula molecular |
C12H8Br4ClO-5 |
Peso molecular |
523.3 g/mol |
Nombre IUPAC |
dibenzofuran;tetrabromide;chloride |
InChI |
InChI=1S/C12H8O.4BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |
Clave InChI |
JDJMYFQHIRWODA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |
Sinónimos |
TETRABROMO-MONOCHLORODIBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)










![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)
